![molecular formula C15H11NO5 B3821022 5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid](/img/structure/B3821022.png)
5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid
Overview
Description
5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BDM-HA and is used in various fields of research such as medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
BDM-HA exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BDM-HA also inhibits the activity of matrix metalloproteinases (MMPs), a group of enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of MMPs has been found to be beneficial in the treatment of cancer and arthritis.
Biochemical and Physiological Effects:
BDM-HA has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. BDM-HA also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, BDM-HA has been found to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
BDM-HA has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low cost. BDM-HA has also been found to be stable under various experimental conditions. However, there are some limitations associated with the use of BDM-HA in lab experiments. It has poor solubility in water, which can limit its use in certain experiments. In addition, BDM-HA has not been extensively studied for its toxicity and safety profile.
Future Directions
There are several future directions for the research on BDM-HA. One direction is to further investigate its potential therapeutic applications, especially in the treatment of cancer and arthritis. Another direction is to study its toxicity and safety profile to determine its suitability for clinical use. Additionally, there is a need to develop new synthetic methods for BDM-HA that can improve its solubility and bioavailability. Finally, further studies are needed to elucidate the mechanism of action of BDM-HA and its interaction with various enzymes and proteins.
Scientific Research Applications
BDM-HA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. BDM-HA has been used in the development of new drugs for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. It has also been used as a tool for studying the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylideneamino)-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-12-3-2-10(6-11(12)15(18)19)16-7-9-1-4-13-14(5-9)21-8-20-13/h1-7,17H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYFVWZZNWTUGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC(=C(C=C3)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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